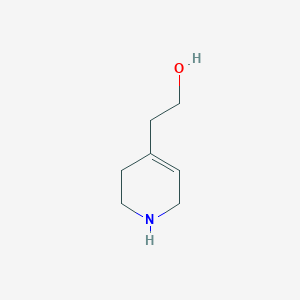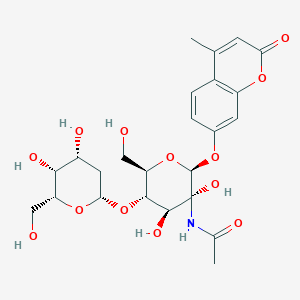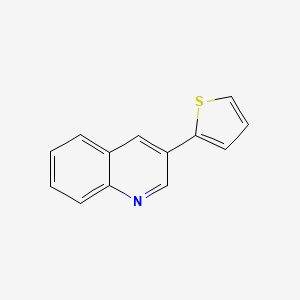
3-(2-Thienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thienyl)quinoline is a heterocyclic compound that combines a quinoline ring with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and a dienophile. Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.
化学反応の分析
Types of Reactions: 3-(2-Thienyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, while nucleophilic substitution can take place at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
科学的研究の応用
3-(2-Thienyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
作用機序
The mechanism of action of 3-(2-Thienyl)quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.
類似化合物との比較
2-(Thienyl)quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
Thieno[2,3-c]quinoline: A fused ring system with different electronic properties.
Quinoline derivatives: Various substituted quinolines with different functional groups.
Uniqueness: 3-(2-Thienyl)quinoline is unique due to the presence of both quinoline and thiophene rings, which impart distinct electronic and steric properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C13H9NS |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C13H9NS/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H |
InChIキー |
DOSPJXNNOWZNLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
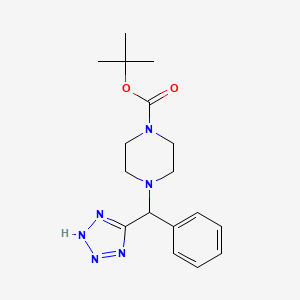
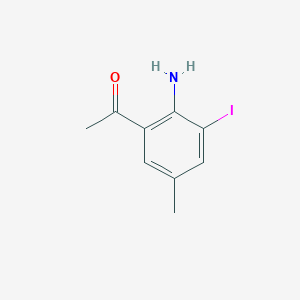

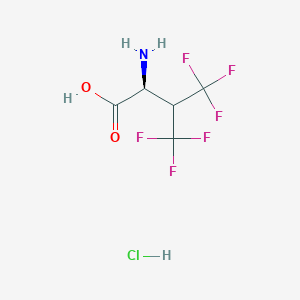


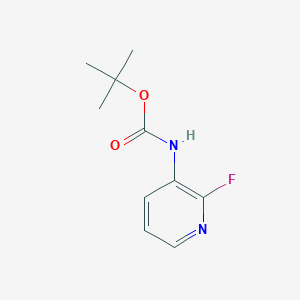
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
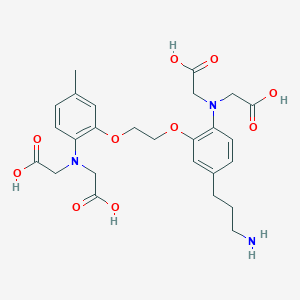
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
